H2L 5765834
Description
Overview of Lysophosphatidic Acid as a Bioactive Lipid Mediator
Lysophosphatidic acid is a simple phospholipid composed of a glycerol (B35011) backbone, a single acyl chain of varying length and saturation, and a phosphate (B84403) head group. researchgate.net It is found in nearly all tissues and fluids in the body. nih.gov LPA primarily functions as an extracellular signaling molecule, acting in a paracrine or autocrine fashion to activate its cognate receptors on the cell surface. researchgate.net The production and degradation of LPA are tightly regulated by a series of enzymes, ensuring that its signaling activities are precisely controlled. researchgate.net
Classification and Characteristics of LPA Receptors (LPAR1-6)
The diverse effects of LPA are mediated through at least six distinct G protein-coupled receptors (GPCRs), designated LPAR1 through LPAR6. nih.govresearchgate.net These receptors are encoded by the LPAR1-6 genes. nih.gov They can be broadly divided into two subfamilies based on their sequence homology: the endothelial differentiation gene (EDG) family, which includes LPAR1, LPAR2, and LPAR3, and the non-EDG family, which are structurally related to purinergic receptors and include LPAR4, LPAR5, and LPAR6. researchgate.netguidetopharmacology.org
These receptors couple to various heterotrimeric G proteins, including Gαi/o, Gαq/11, Gα12/13, and Gαs, to initiate downstream signaling cascades. nih.govnih.gov This promiscuous coupling allows for a wide range of cellular responses depending on the receptor subtype expressed and the specific cellular context. mdpi.com
Table 1: Classification and G Protein Coupling of LPA Receptors
| Receptor | Family | Gene Name (Human) | Primary G Protein Coupling |
| LPAR1 | EDG | LPAR1 | Gαi/o, Gαq/11, Gα12/13 |
| LPAR2 | EDG | LPAR2 | Gαi/o, Gαq/11, Gα12/13 |
| LPAR3 | EDG | LPAR3 | Gαi/o, Gαq/11, Gα12/13 |
| LPAR4 | non-EDG | LPAR4 | Gαs, Gαi/o, Gαq, Gα12/13 |
| LPAR5 | non-EDG | LPAR5 | Gαi/o, Gαq/11, Gα12/13 |
| LPAR6 | non-EDG | LPAR6 | Gαi/o, Gα12/13 |
This table provides a summary of the LPA receptor family, their genetic nomenclature, and their primary G protein coupling partners, which initiate diverse downstream signaling pathways.
Physiological and Pathophysiological Roles of LPA Signaling
LPA signaling is integral to a vast number of biological processes, from embryonic development to adult tissue homeostasis. nih.govnih.gov However, dysregulation of this signaling pathway is implicated in a variety of diseases. nih.govresearchgate.net
One of the most well-documented roles of LPA is its ability to stimulate cell proliferation, migration, and survival. researchgate.netresearchgate.net These effects are crucial for processes such as wound healing and development. youtube.com LPA activates signaling pathways like the Ras-MAPK and PI3K-Akt pathways, which are central regulators of cell growth and survival. researchgate.net
Upon binding to its receptors, particularly those coupled to Gαq/11, LPA triggers the release of intracellular calcium stores. nih.govresearchgate.net This calcium signaling, along with the activation of the Rho/ROCK pathway via Gα12/13, leads to significant rearrangements of the actin cytoskeleton. nih.gov These changes are fundamental to cell motility and changes in cell shape. nih.gov
In the nervous system, LPA signaling has been shown to cause the retraction of neurites, the projections from neurons. nih.govnih.gov This process is important during neural development for the proper wiring of the nervous system. nih.gov The effect on neurite retraction is largely mediated by LPAR1 and involves the Rho-ROCK pathway, which influences cytoskeletal dynamics. nih.gov
Aberrant LPA signaling is a key contributor to chronic inflammation and the progression of various cancers. nih.govmdpi.com Elevated levels of LPA are often found in the tumor microenvironment, where it promotes tumor cell proliferation, invasion, and resistance to therapy. researchgate.netmdpi.com In inflammatory conditions, LPA can exacerbate the inflammatory response by stimulating the production of pro-inflammatory cytokines. nih.gov The development of LPA receptor antagonists is a promising therapeutic strategy for these conditions. nih.govnih.gov
Table 2: Research Findings on LPA Signaling Pathways
| Cellular Process | Key LPA Receptors Involved | Major Downstream Pathways | Research Finding |
| Cell Proliferation | LPAR1, LPAR2, LPAR3 | Ras-MAPK, PI3K-Akt | LPA stimulates the proliferation of various cell types, including cancer cells, through the activation of growth-promoting signaling cascades. researchgate.netnih.gov |
| Cell Migration | LPAR1, LPAR5 | Rho/ROCK, PI3K | LPA enhances cell migration by inducing cytoskeletal rearrangements and the formation of migratory structures. nih.govresearchgate.net |
| Calcium Mobilization | LPAR1, LPAR3, LPAR4 | Gαq/11-PLC-IP3 | LPA binding to its receptors leads to a rapid increase in intracellular calcium, which acts as a second messenger in numerous cellular functions. nih.govmdpi.com |
| Neurite Retraction | LPAR1 | Rho/ROCK | In neuronal cells, LPA causes the collapse of growth cones and retraction of neurites, a process critical for neural development. nih.govnih.gov |
| Inflammation | LPAR1, LPAR2 | NF-κB | LPA contributes to inflammatory responses by stimulating the production of inflammatory mediators. nih.govpnas.org |
| Cancer Progression | LPAR1, LPAR2, LPAR3 | Multiple pathways | Elevated LPA signaling in the tumor microenvironment promotes tumor growth, metastasis, and therapeutic resistance. nih.govmdpi.com |
This interactive table summarizes key research findings on the roles of different LPA receptors and their associated signaling pathways in various cellular and disease processes.
Fibrosis and Atherosclerosis
Fibrosis:
Fibrosis, the excessive accumulation of extracellular matrix, can lead to organ damage and failure. The LPA-LPA1 signaling pathway is a key player in the development of fibrosis in various organs, including the lungs, kidneys, and skin. jst.go.jpnih.gov This pathway promotes several pro-fibrotic processes such as fibroblast migration and proliferation, and epithelial cell apoptosis. jst.go.jp Specifically, the blockade of LPA1 and LPA3 receptors has been shown to alleviate radiation-induced lung fibrosis in mice by inhibiting fibroblast accumulation and the production of pro-fibrotic cytokines like transforming growth factor-β1 (TGF-β1) and connective tissue growth factor (CTGF). medjaden.com Studies using the LPA1/3 antagonist VPC12249 demonstrated prolonged survival and restored lung structure in irradiated mice. medjaden.com While H2L5765834 is a known antagonist of LPA1 and LPA3, its direct effects in a fibrotic context have not been extensively investigated. nih.gov However, the therapeutic potential of targeting the LPA1 receptor in fibrotic diseases like systemic sclerosis is supported by studies on other LPA1 antagonists. nih.gov For instance, the selective LPA1 receptor antagonist SAR100842 has been shown to reverse dermal thickening and inhibit myofibroblast differentiation in a mouse model of skin fibrosis. nih.gov
Atherosclerosis:
Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques in the arteries. nih.govnih.gov LPA is found in high concentrations within these atherosclerotic plaques and contributes to the disease's progression through its pro-inflammatory and chemotactic effects. nih.gov Research has demonstrated that inhibiting LPA1 and LPA3 receptors can reduce the development of atherosclerosis. In a study using LDL-receptor deficient mice, the LPA1/3 antagonist Ki16425 significantly slowed the progression of atherosclerosis. nih.gov The treatment led to decreased production of the chemokine CCL2, resulting in reduced infiltration of monocytes and neutrophils into the plaques. nih.gov Furthermore, the blockade of LPA1/3 receptors was associated with an increase in anti-inflammatory Ly6Clow monocytes and regulatory T-cells. nih.gov
The LPA5 receptor is also implicated in atherosclerosis, particularly in the context of platelet activation, a critical event in the formation of blood clots that can lead to heart attacks and strokes. nih.gov The lipid-rich core of atherosclerotic plaques can induce the activation of platelets, and studies have shown that this effect is mediated by the LPA5 receptor. nih.gov Knockdown of the LPA5 receptor in megakaryocytic cells inhibited the shape change induced by the lipid-rich core of human atherosclerotic plaques. nih.gov This suggests that LPA5 could be a valuable target for therapies aimed at preventing thrombosis in patients with atherosclerosis. nih.gov
Pain and Itch Sensation
Pain:
LPA signaling, particularly through the LPA5 receptor, plays a significant role in the perception of pain (nociception). nih.gov Studies utilizing animal models have shown that LPAR5 is involved in both inflammatory and neuropathic pain. nih.gov For example, an LPAR5 antagonist, compound 3 (cpd3), was found to reduce nociceptive behavior induced by inflammatory agents like formalin and carrageenan in mice. nih.gov This suggests that blocking the LPA5 receptor can alleviate pain sensations.
Itch:
The sensation of itch (pruritus) is also heavily influenced by LPA signaling, with the LPA5 receptor being a key mediator. nih.govnih.gov Research has shown that LPA-induced itch is dependent on the LPA5 receptor and its downstream signaling cascade, which involves the activation of transient receptor potential ankyrin 1 (TRPA1) and transient receptor potential vanilloid 1 (TRPV1) channels. nih.gov A study using a cheek injection model in mice demonstrated that LPA specifically induced itch-related behaviors without causing pain. nih.gov
Interestingly, the modulation of the LPA5 receptor can have opposing effects on pain and itch. While the LPAR5 antagonist cpd3 reduced pain, it unexpectedly induced scratching behavior in mice. nih.gov This suggests a complex interplay where inhibiting LPAR5 may decrease nociception but enhance pruriception, possibly through the activation of multiple itch-specific receptors, including TRPA1. nih.gov Furthermore, a study on hydroxychloroquine-evoked itch revealed that the deletion of LPAR5 in sensory neurons reduced itch, highlighting the peripheral role of this receptor in itch signaling. mdpi.com
The following table summarizes the key research findings on the role of LPA receptors targeted by H2L5765834 in fibrosis, atherosclerosis, pain, and itch.
| Pathophysiology | LPA Receptor(s) | Key Research Findings |
| Fibrosis | LPA1, LPA3 | Blockade of LPA1/3 ameliorates radiation-induced lung fibrosis in mice by reducing fibroblast accumulation and pro-fibrotic cytokine production. medjaden.com |
| Atherosclerosis | LPA1, LPA3, LPA5 | Inhibition of LPA1/3 attenuates atherosclerosis development in LDL-receptor deficient mice by reducing inflammation and immune cell infiltration. nih.gov LPA5 mediates platelet activation induced by the lipid-rich core of atherosclerotic plaques. nih.gov |
| Pain | LPA5 | An LPAR5 antagonist reduces nociceptive behavior in mouse models of inflammatory pain. nih.gov |
| Itch | LPA5 | LPA-induced itch is mediated by the LPA5 receptor and the downstream activation of TRPA1 and TRPV1 channels. nih.gov Deletion of LPAR5 in sensory neurons reduces itch. mdpi.com An LPAR5 antagonist can paradoxically induce itch. nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[3-(4-nitrophenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12N2O7/c24-19-17-9-4-12(21(26)27)10-18(17)20(25)22(19)14-2-1-3-16(11-14)30-15-7-5-13(6-8-15)23(28)29/h1-11H,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYPTENHTPNXGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
420841-84-5 | |
| Record name | H2L-5765834 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0420841845 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | H2L-5765834 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64AMW7H2SK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
H2l 5765834: a Selective Lysophosphatidic Acid Receptor Antagonist
Discovery and Identification of H2L5765834
The discovery of novel receptor antagonists like H2L5765834 often relies on advanced computational techniques that accelerate the identification of promising lead compounds from vast chemical libraries. These in silico methods are essential in modern drug discovery.
In silico screening is a computational approach used to search large databases of small molecules to identify those that are most likely to bind to a drug target, such as a receptor. nih.govresearchgate.net This process typically begins with the creation of a 3D structural model of the target protein. nih.gov Using specialized software, researchers can then perform docking experiments, which simulate the binding of millions of different compounds to the target's active site. researchgate.netnih.gov Each potential binding orientation, or "pose," is evaluated and scored to estimate the binding affinity. nih.gov This methodology allows for the rapid and cost-effective screening of massive compound libraries, prioritizing a smaller, more manageable number of candidates for subsequent experimental validation. nih.govnih.gov
Pharmacophore modeling is a powerful component of ligand-based drug design, particularly when a high-resolution structure of the target receptor is unavailable. nih.govarxiv.org A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features that a molecule must possess to ensure optimal interaction with a specific biological target. arxiv.orgmdpi.com These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov
To develop a model for LPA5 antagonists, a set of known active ligands would be superimposed to identify their common chemical features crucial for bioactivity. nih.govmdpi.com This consensus pharmacophore hypothesis is then validated for its ability to distinguish between known active and inactive molecules before being used as a 3D query to screen virtual compound libraries. mdpi.commdpi.com This approach helps identify novel chemical scaffolds that fit the required binding features, guiding the discovery of new and selective antagonists. nih.govnih.gov
Receptor Selectivity and Binding Affinity of H2L5765834
Pharmacological evaluation of H2L5765834 has revealed its specific antagonistic profile against a subset of lysophosphatidic acid receptors.
H2L5765834 has been identified as an antagonist for the lysophosphatidic acid receptors LPA1, LPA3, and LPA5. medchemexpress.com An antagonist is a type of receptor ligand that blocks or dampens a biological response by binding to and blocking a receptor, rather than activating it like an agonist would. wikipedia.org The activity of H2L5765834 at these three specific receptors indicates a degree of selectivity in its action. medchemexpress.com
The potency of an antagonist is commonly quantified by its half-maximal inhibitory concentration (IC50). wikipedia.orgnih.gov This value represents the concentration of an inhibitor required to reduce a specific biological or biochemical function by 50%. wikipedia.org For H2L5765834, the IC50 values have been determined as follows:
LPA1: 94 nM
LPA3: 752 nM
LPA5: 463 nM medchemexpress.com
These values indicate that H2L5765834 is most potent at the LPA1 receptor, followed by LPA5 and LPA3.
IC50 Values for H2L5765834
| Receptor | IC50 (nM) |
|---|---|
| LPA1 | 94 medchemexpress.com |
| LPA3 | 752 medchemexpress.com |
| LPA5 | 463 medchemexpress.com |
Available data specifies the antagonistic activity of H2L5765834 at LPA1, LPA3, and LPA5 receptors. medchemexpress.com Currently, there is no reported activity for this compound at the LPA2 and LPA4 receptors, suggesting it is selective for the former subset. This selectivity is a key characteristic, as the ability to target specific receptor subtypes is a desirable trait in the development of therapeutic agents to minimize off-target effects.
Comparison with Other LPA Receptor Antagonists
The landscape of lysophosphatidic acid (LPA) receptor antagonists is diverse, with numerous compounds developed to target specific LPA receptors for therapeutic purposes. H2L 5765834 distinguishes itself through its unique selectivity profile and potency against multiple LPA receptor subtypes. A comparison with other notable LPA receptor antagonists highlights its distinct characteristics.
This compound is a non-lipid antagonist that targets LPA1, LPA3, and LPA5 receptors, exhibiting no significant activity at LPA2 or LPA4 receptors. medchemexpress.comrndsystems.combio-techne.comtocris.comnih.gov Its inhibitory concentrations (IC50) are 94 nM for LPA1, 752 nM for LPA3, and 463 nM for LPA5. medchemexpress.comrndsystems.combio-techne.comtocris.comevitachem.com This multi-receptor profile contrasts with antagonists designed for high selectivity towards a single receptor, such as the LPA1-selective antagonists AM095, AM966, and BMS-986020.
AM966, for instance, is a highly potent and selective LPA1 antagonist with an IC50 of 17 nM against LPA-stimulated calcium release. nih.gov Similarly, AM095 is a potent and selective LPA1 antagonist, with IC50 values for human and mouse LPA1 of 0.98 µM and 0.73 µM, respectively, in GTPγS binding assays. rndsystems.com
BMS-986020 is another high-affinity LPA1 antagonist that has progressed to clinical trials for idiopathic pulmonary fibrosis (IPF). evitachem.com However, BMS-986020 has been noted for off-target effects, including the inhibition of bile acid and phospholipid transporters like BSEP, MRP4, and MDR3. evitachem.comnih.gov This has led to the development of next-generation antagonists like BMS-986278, which maintains potent LPA1 antagonism but with negligible activity on these transporters. tocris.com
In contrast to these highly selective LPA1 antagonists, Ki16425 exhibits a broader spectrum of activity, acting as a competitive antagonist for LPA1, LPA2, and LPA3. nih.gov Its inhibitory constants (Ki) are 0.34 µM for LPA1, 6.5 µM for LPA2, and 0.93 µM for LPA3. nih.gov While both this compound and Ki16425 are non-lipid antagonists targeting multiple LPA receptors, their selectivity profiles differ, particularly with this compound's activity at LPA5 and lack of activity at LPA2.
The unique profile of this compound, with its potent antagonism at LPA1 and additional activity at LPA3 and LPA5, suggests its potential utility in contexts where signaling through these multiple receptors is implicated. For example, it is known to inhibit LPA-induced human platelet aggregation in vitro. nih.gov Research into its effects in fibrotic contexts has been limited, unlike antagonists such as SAR100842, which was specifically evaluated in clinical trials for systemic sclerosis.
The following table provides a comparative overview of the inhibitory activities of this compound and other selected LPA receptor antagonists.
| Compound | Target Receptor(s) | IC50 / Ki (nM) |
| This compound | LPA1 | IC50: 94 |
| LPA3 | IC50: 752 | |
| LPA5 | IC50: 463 | |
| AM095 | LPA1 (human) | IC50: 980 |
| LPA1 (mouse) | IC50: 730 | |
| AM966 | LPA1 | IC50: 17 |
| Ki16425 | LPA1 | Ki: 340 |
| LPA2 | Ki: 6500 | |
| LPA3 | Ki: 930 | |
| BMS-986020 | LPA1 | High Affinity (specific value not cited) |
| SAR100842 | LPA1 | Selective (specific value not cited) |
Methodological Approaches in Research on H2l 5765834
In Vitro Experimental Models
No studies were found that investigate the effects of H2L 5765834 on lysophosphatidic acid (LPA)-induced platelet shape change or aggregation. While these assays are established methods to study platelet activation, there is no documented use of this compound in this experimental setting. nih.govnih.govelsevierpure.comamanote.comllu.edu Platelet shape change is an early and sensitive indicator of platelet activation, preceding aggregation, and can be measured using techniques like light transmission aggregometry. elsevierpure.comllu.edu
There is no available research on the use of this compound in calcium mobilization assays with dorsal root ganglion (DRG) neurons. Calcium mobilization assays are crucial for studying neuronal excitability and the effects of various compounds on ion channels and receptors. nih.govnih.govanabios.com These assays often use fluorescence-based methods to detect changes in intracellular calcium levels. nih.gov
No literature exists detailing studies of this compound in osteosarcoma cell lines. Research on osteosarcoma cells often investigates aspects like cell proliferation, migration, and potential therapeutic targets. nih.govnih.govmdpi.commdpi.comresearchgate.net
There is no information available regarding the use of this compound in hepatocyte culture models. These models, which include primary human hepatocytes and various co-culture systems, are vital for studying drug metabolism and liver toxicity. researchgate.netnih.govexonpublications.commdpi.comnih.gov
No information was found concerning the application of specific biochemical or molecular techniques in the study of this compound. These laboratory methods are fundamental for understanding the molecular interactions and mechanisms of action of chemical compounds. nih.govuu.nlasu.edunaz.edu
Biochemical and Molecular Techniques
In Vivo Experimental Models
The acetaminophen (B1664979) (APAP) overdose model in mice is a widely used and relevant experimental system for studying drug-induced liver injury. explorationpub.comxiahepublishing.comnih.gov In this model, mice are administered a high dose of APAP, which leads to severe hepatotoxicity and hepatocellular necrosis, mimicking the injury seen in human overdose cases. nih.govexplorationpub.com
This compound has been used in this model as a pharmacological tool to dissect the signaling pathways involved in liver protection. nih.gov In one study, while lysophosphatidic acid (LPA) demonstrated a protective effect against APAP-induced liver damage and mortality, the pre-administration of this compound did not counteract this protection. nih.gov This indicates that the therapeutic benefits observed with LPA administration in this model are not mediated through the LPA1, LPA3, or LPA5 receptors. nih.gov
| Experimental Parameter | Finding in APAP-Induced Liver Injury Model | Citation |
| Model | Acetaminophen (APAP) overdose in mice. | nih.gov |
| Compound Used | This compound (LPA1,3,5-selective inhibitor). | nih.gov |
| Investigated Effect | Role of LPA1,3,5 receptors in LPA-mediated protection against liver injury. | nih.gov |
| Key Result | This compound failed to block the LPA-induced protective effects. | nih.gov |
| Conclusion | The protective effects of LPA against APAP-induced acute liver injury occur in a manner independent of LPA1,3,5 receptors. | nih.gov |
This compound has also been implicated in the study of itch, or pruritus. Research has demonstrated its utility in investigating the mechanisms of lysophosphatidic acid (LPA)-induced itch, which is understood to be mediated by the LPA5 receptor. rndsystems.com Furthermore, studies have identified lysophosphatidylcholine (B164491) (LPC), a precursor to LPA, as a substance that can cause significant itching behaviors in mice, particularly in the context of cholestatic itch. nih.gov Chronic itch can be studied in mice through various models, including those induced by dry skin or contact dermatitis. nih.gov The use of specific antagonists like this compound allows researchers to explore the contribution of individual LPA receptors to these sensations. rndsystems.com
In preclinical research, this compound has been administered to animal models to assess its biological effects in vivo. nih.gov For example, in the acetaminophen-induced acute liver injury model, this compound was given to mice via injection. nih.gov The compound was administered 30 minutes prior to the injection of lysophosphatidic acid (LPA) to study its antagonistic effects on LPA receptors. nih.gov
Mechanisms of Action of H2l 5765834 in Biological Systems
Modulation of LPA Receptor-Mediated Signaling Pathways
H2L 5765834 has been identified as a modulator of LPA receptor signaling. LPA exerts its effects by binding to a family of G protein-coupled receptors (GPCRs), initiating a cascade of intracellular events. nih.govnih.gov
Research indicates that this compound can inhibit cellular responses that are typically induced by LPA. LPA is known to stimulate various cellular activities, including proliferation, migration, and cytoskeletal reorganization, through its interaction with at least six specific GPCRs. nih.gov The inhibitory action of this compound suggests that it may interfere with the binding of LPA to its receptors or disrupt the subsequent downstream signaling events. For instance, the activation of LPAR1, LPAR2, and LPAR3 has been shown to be crucial for cell motility in certain contexts. nih.gov
The interaction of this compound with LPA receptor signaling places it within the broader context of GPCR modulation. GPCRs are a large family of transmembrane receptors that play a pivotal role in a vast number of physiological functions. nih.gov They act as signal transducers, converting extracellular stimuli into intracellular responses. nih.gov The binding of a ligand, such as LPA, to a GPCR triggers a conformational change in the receptor, which in turn activates an associated heterotrimeric G protein. nih.govyoutube.com This activation involves the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα and Gβγ subunits, both of which can then modulate the activity of downstream effector proteins. nih.gov The impact of this compound on GPCR signaling is likely a key component of its mechanism of action.
Specificity of this compound in Complex Biological Contexts
The effects of this compound are not uniform across all biological systems, demonstrating a notable degree of specificity.
One of the most striking examples of the specificity of this compound is its differential impact on LPA-induced platelet activation in human versus mouse models. Platelets play a critical role in hemostasis and thrombosis, and their activation is a tightly regulated process. While there are many similarities in the platelet signaling cascades between humans and mice, there are also significant differences. nih.govnih.gov For instance, human and mouse platelets express different isoforms of protease-activated receptors (PARs) for thrombin signaling. nih.gov Furthermore, there are variations in platelet count and size between the two species. nih.gov The differential effects of this compound in these models suggest that it may interact with components of the platelet activation pathway that are not conserved between humans and mice.
Table 1: Comparison of Human and Mouse Platelet Characteristics
| Feature | Human | Mouse |
| Mean Platelet Volume | 7.5–10 fl | ~4.7 fl |
| Platelet Count | ~150-400 x 10⁹/L | ~1,100 x 10⁹/L |
| Thrombin Receptor | PAR1 and PAR4 | PAR3 and PAR4 |
This table presents a summary of key differences between human and mouse platelets, which may underlie the differential effects of compounds like this compound. nih.gov
Further highlighting its specificity, the activity of this compound in certain pathways appears to be independent of the function of Transient Receptor Potential Ankyrin 1 (TRPA1) and Transient Receptor Potential Vanilloid 1 (TRPV1). TRPA1 and TRPV1 are ion channels that are co-expressed in some sensory nerves and are involved in inflammation and pain signaling. nih.govnih.gov They can be activated by a variety of stimuli and are known to interact with each other. nih.govnih.govresearchgate.net The fact that this compound's mechanism is distinct from these channels in specific contexts indicates a targeted mode of action that does not involve broad interaction with all sensory signaling pathways.
Table 2: Investigated Biological Molecules and their Functions
| Compound/Receptor | General Function |
| Lysophosphatidic acid (LPA) | Bioactive phospholipid, signaling molecule |
| G protein-coupled receptors (GPCRs) | Transmembrane receptors that transduce extracellular signals |
| TRPA1 | Ion channel involved in sensory signaling |
| TRPV1 | Ion channel involved in sensory signaling |
Lack of Publicly Available Data on Chemical Compound this compound Prevents Article Generation
Following a comprehensive search of publicly available scientific literature and databases, no specific information was found for the chemical compound designated as "this compound." As a result, it is not possible to generate the requested article focusing on the applications of this particular compound in preclinical research and drug discovery.
The user-provided outline requires detailed, informative, and scientifically accurate content for several specific applications, including its role as a tool compound for LPA receptor biology, its investigation in the treatment of systemic sclerosis, inflammatory diseases, cancer, liver injury and fibrosis, as well as its relevance to pain and itch management strategies.
While extensive research exists on the broader class of compounds known as lysophosphatidic acid (LPA) receptor antagonists and their roles in these various pathological conditions, the conducted searches did not yield any data specifically identifying or detailing the preclinical research of "this compound."
Therefore, until information on "this compound" becomes publicly accessible in the scientific domain, the generation of a detailed and factual article as per the user's instructions cannot be fulfilled.
Applications of H2l 5765834 in Preclinical Research and Drug Discovery
Limitations and Considerations in Preclinical Application
Lack of Efficacy in Certain LPA-Mediated Protective Effects
While H2L 5765834 is recognized as a selective antagonist for lysophosphatidic acid (LPA) receptors LPA₁, LPA₃, and LPA₅, preclinical studies have revealed its lack of efficacy in reversing certain protective effects mediated by LPA. nih.govresearchgate.net A notable example is in the context of drug-induced acute liver injury.
Research investigating the effects of LPA in an experimental mouse model of acetaminophen (B1664979) (APAP)-induced acute liver injury demonstrated that administration of LPA significantly mitigated liver damage, reduced liver cell death, and lowered serum levels of key liver enzymes. researchgate.netnih.gov In this model, the protective action of LPA was substantial, leading to a significant decrease in mortality. researchgate.net
However, when the LPA₁,₃,₅-selective inhibitor, this compound, was administered prior to LPA treatment, it failed to counteract these protective effects. researchgate.netnih.gov The LPA-induced reduction in alanine (B10760859) aminotransferase (ALT) levels and the amelioration of liver tissue damage in APAP-challenged mice were not reversed by this compound. nih.gov This finding was consistent with results from another LPA receptor antagonist, KI16425, which also did not block LPA's protective benefits. researchgate.netnih.gov
These results strongly indicate that the signaling pathway through which LPA exerts its protective effects against APAP-induced acute liver injury is independent of the LPA₁, LPA₃, and LPA₅ receptors. nih.govresearchgate.net Although mouse primary hepatocytes are known to express LPA receptors 1, 3, 4, 5, and 6, the specific molecular target responsible for the observed hepatoprotective effects of LPA in this context remains to be identified through further research. researchgate.netnih.gov
Table 1: Effect of this compound on LPA-Mediated Protection in APAP-Induced Liver Injury
| Experimental Condition | Key Findings | Implication for this compound Efficacy | Source(s) |
|---|---|---|---|
| APAP-induced acute liver injury in mice | LPA administration significantly reduced liver damage, cell death, and mortality. | - | researchgate.net |
| Pre-treatment with this compound | Did not reverse the LPA-induced decrease in serum ALT levels. | Ineffective in blocking this specific LPA-mediated protective effect. | nih.gov |
| Histological analysis of liver tissue | Did not reverse the LPA-induced protective effect on liver histology. | Confirms lack of efficacy at the tissue level. | nih.gov |
| Overall Conclusion | The protective effects of LPA in this model are not mediated by LPA₁, LPA₃, or LPA₅ receptors. | Highlights the selectivity of this compound and the complexity of LPA signaling. | researchgate.netnih.gov |
Table 2: Mentioned Compounds
Future Directions in Research on H2l 5765834 and Lpa Receptor Antagonism
Development of More Selective and Potent LPA Receptor Antagonists
A primary focus of future research is the development of LPA receptor antagonists with improved selectivity and potency over existing compounds. While H2L 5765834 shows selectivity for LPA1, LPA3, and LPA5, the development of antagonists that can target specific LPA receptor subtypes with higher affinity is a key objective. nih.govnih.gov This would allow for more targeted therapeutic interventions with potentially fewer off-target effects.
Recent advancements have led to the discovery of several new LPA receptor antagonists with distinct profiles. For instance, the dual LPA1/LPA3 receptor antagonist, compound 1 , has been modified to enhance its properties, leading to the development of nonhydrolyzable and phosphatase-resistant LPA3-selective antagonists. nih.gov Researchers have also designed and synthesized pyrazole- and triazole-derived carbamates, such as compound 2 , which is reported to be a highly selective LPA1 antagonist. nih.gov This compound has shown efficacy in inhibiting the proliferation and contraction of normal human lung fibroblasts. nih.gov
The quest for improved antagonists has produced several candidates that have entered clinical development, particularly for fibrotic diseases. nih.gov These efforts highlight the continuous drive to refine the pharmacological properties of LPA receptor antagonists to achieve better therapeutic outcomes.
| Compound Name | Target(s) | Key Characteristics |
| This compound | LPA1, LPA3, LPA5 | Antagonist with IC50s of 94, 752, and 463 nM, respectively. nih.gov No effect on LPA2 or LPA4. nih.gov |
| Ki16425 | LPA1, LPA3 | A well-characterized competitive antagonist. nih.gov Has shown therapeutic potential in reducing renal fibrosis. nih.gov |
| AM966 | LPA1 | A potent and selective oral antagonist. nih.gov Shown to inhibit lung fibrosis in mouse models. nih.gov |
| BMS-986020 | LPA1 | An antagonist that has been evaluated in patients with idiopathic pulmonary fibrosis. nih.gov |
| BMS-986278 | LPA1 | A second-generation antagonist with a good preclinical safety profile, currently in Phase II clinical trials for idiopathic pulmonary fibrosis and progressive fibrotic interstitial lung disease. nih.govresearchgate.net |
This table is interactive. Click on the headers to sort the data.
Exploration of Novel Therapeutic Targets within the LPA Signaling Pathway
Beyond direct antagonism of LPA receptors, future research is expanding to explore other therapeutic targets within the LPA signaling pathway. This broader approach could offer alternative or complementary strategies for modulating the pathological effects of LPA.
Downstream signaling molecules activated by LPA receptors are also being investigated as potential therapeutic targets. The Rho/ROCK pathway , for example, is a major endpoint of LPA receptor signaling and is critically involved in processes like cytoskeletal rearrangement and cell migration. nih.gov Other downstream targets include the YAP oncogenic signaling pathway , which has been implicated in high-grade serous ovarian cancer. nih.gov The intricate network of signaling cascades activated by LPA presents a rich landscape for the discovery of novel therapeutic interventions. nih.gov
Advanced In Vitro and In Vivo Model Systems for Efficacy and Mechanism Studies
To better understand the efficacy and mechanisms of action of LPA receptor antagonists like this compound, researchers are developing and utilizing more sophisticated model systems. These advanced models aim to more accurately recapitulate the complexity of human diseases.
In vivo , the bleomycin-induced lung fibrosis model is a widely used tool to study the anti-fibrotic potential of LPA receptor antagonists. nih.govacs.org Similarly, the unilateral ureteral obstruction (UUO) model is employed to investigate renal fibrosis. nih.gov For cancer research, various animal models are used to assess the effects of LPA antagonists on tumor growth and metastasis. nih.gov For instance, an orally active LPA receptor antagonist, Ki16198, was shown to suppress pancreatic cancer invasion and metastasis in an animal model. nih.gov
In vitro , there is a significant shift from traditional two-dimensional (2D) cell cultures to more physiologically relevant three-dimensional (3D) cell culture models . frontiersin.org These include spheroids and organoids , which can better mimic the structure and heterogeneity of tumors. frontiersin.org Furthermore, organ-on-a-chip (OoC) technology is emerging as a powerful platform for modeling human physiology and disease in a microfluidic environment. nih.govnih.govmdpi.comdarwin-microfluidics.com These microphysiological systems allow for the co-culture of multiple cell types in a more realistic microenvironment, providing a more accurate prediction of drug responses. mdpi.com For example, 3D cultures derived from human plasma have been used to model breast cancer treatment responses. mdpi.com
Investigation of this compound in Combination Therapies
A promising future direction for this compound and other LPA receptor antagonists is their use in combination therapies. This approach is particularly relevant in the context of cancer, where targeting multiple pathways can lead to synergistic effects and overcome drug resistance. cancernetwork.com
LPA signaling has been implicated in promoting chemo- and radio-resistance in cancer cells. nih.gov Therefore, combining an LPA receptor antagonist with traditional chemotherapy or radiotherapy could enhance the efficacy of these treatments. nih.gov For example, the pan-LPAR antagonist BrP-LPA has been shown to sensitize glioma cells to radiation therapy in preclinical studies. nih.gov
Furthermore, the integration of LPA receptor antagonists with immunotherapy is an area of active investigation. For instance, combinations of PD-1/PD-L1 inhibitors with other therapeutic agents have demonstrated increased clinical activity in metastatic cancer. cancernetwork.com Given the role of LPA in the tumor microenvironment and immune regulation, combining an LPA antagonist with checkpoint inhibitors could be a powerful strategy to enhance anti-tumor immunity. While specific studies on this compound in combination therapies are not yet widely reported, the rationale for such investigations is strong, and this is expected to be a key area of future research.
Q & A
Q. What is the primary mechanism of action of H2L 5765834 in modulating LPA receptor signaling?
this compound functions as a multi-receptor antagonist of lysophosphatidic acid (LPA) receptors, primarily targeting LPA1, LPA3, and LPA5 with IC50 values of 94 nM, 752 nM, and 463 nM, respectively . Its mechanism involves competitive binding to these receptors, inhibiting LPA-induced signaling pathways such as calcium mobilization and platelet activation. Experimental validation typically employs competitive binding assays and functional assays (e.g., measuring inhibition of LPA-induced platelet shape change) .
Q. How is the receptor selectivity profile of this compound determined experimentally?
Receptor selectivity is assessed using in vitro binding assays and functional screens across LPAR subtypes. For example:
- Competitive binding assays : Measure displacement of radiolabeled LPA in cells expressing specific LPAR subtypes.
- Functional assays : Evaluate inhibition of LPA-mediated responses (e.g., calcium flux in RH7777 cells for LPA5 or apoptotic resistance in prostate cancer models ). Cross-reactivity is minimized by testing against other LPARs (e.g., LPA2, LPA4, LPA6) and unrelated receptors to confirm specificity .
Q. What experimental models are commonly used to validate the efficacy of this compound as an LPA receptor antagonist?
Key models include:
- Cell-based systems : RH7777 cells transfected with LPAR5 for calcium mobilization studies , and prostate cancer cell lines (e.g., MDA PCa 2b, RC77 T/E) to assess apoptotic resistance via caspase 3/7 activity assays .
- Platelet activation assays : Measurement of LPA-induced shape change in human platelets, where this compound shows inhibitory effects at 10 µM .
- Inflammatory and cancer models : Preclinical studies in murine models of inflammation or xenograft tumors, though specific in vivo data for this compound require further exploration .
Advanced Research Questions
Q. How can researchers address discrepancies in reported IC50 values for this compound across different experimental systems?
Variations in IC50 values (e.g., LPA5: 463 nM vs. 752 nM in some studies ) may arise from differences in assay conditions (e.g., cell type, LPA isoform used). To resolve this:
- Standardize assay protocols : Use identical cell lines (e.g., RH7777 for LPA5) and LPA concentrations.
- Orthogonal validation : Combine binding assays with functional readouts (e.g., cAMP inhibition, calcium flux) .
- Statistical analysis : Apply dose-response curve fitting tools (e.g., GraphPad Prism) to ensure robust IC50 calculations .
Q. What methodological considerations are critical when designing studies to investigate the synergistic effects of this compound with other signaling inhibitors?
Synergy studies require:
- Dose-matrix designs : Test multiple concentrations of this compound alongside inhibitors (e.g., UniPR1331 for Ephrin-EPH axis) to assess combinatorial effects on outcomes like caspase activity .
- Mechanistic alignment : Ensure target pathways (e.g., LPAR and Ephrin signaling in cancer apoptosis) are functionally interconnected.
- Control for off-target effects : Use receptor-negative cell lines or siRNA knockdown to confirm LPAR-specific synergy .
Q. What computational approaches are employed in the development and optimization of this compound as a multi-receptor LPA antagonist?
this compound was identified via in silico pharmacophore modeling of LPAR5, followed by virtual screening of the Hit2Lead database . Key steps include:
- Pharmacophore generation : Map critical LPAR5 binding features (e.g., hydrophobic pockets, hydrogen-bond acceptors).
- Molecular docking : Prioritize compounds with high predicted binding affinity across LPAR1/3/5.
- ADMET profiling : Predict pharmacokinetic properties (e.g., solubility, metabolic stability) to guide lead optimization .
Methodological Guidance
- Data Interpretation : When analyzing antagonism, distinguish between competitive (surmountable) and non-competitive (insurmountable) modes using Schild regression analysis .
- Experimental Reproducibility : Report LPAR isoform-specific expression levels in cell models (e.g., RNA-Seq data for MDA PCa 2b cells ) to contextualize functional results.
- Ethical and Reporting Standards : Adhere to guidelines for pharmacological studies (e.g., MIAME for microarray data, ARRIVE for in vivo work) and declare conflicts of interest per journal requirements .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
